An In-depth Technical Guide to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a quinoline derivative, it belongs to a class of scaffolds that are central to numerous approved therapeutics.[1] This document elucidates the molecule's core physicochemical properties, details a plausible synthetic pathway, and explores its chemical reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). The strategic placement of the chloro, fluoro, methoxy, and nitro groups creates a versatile building block, particularly for the synthesis of kinase inhibitors.[2][3] We provide detailed experimental protocols for its synthesis and subsequent derivatization, offering researchers a practical framework for leveraging this potent intermediate in drug discovery programs.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the fields of oncology and infectious diseases.[2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. A significant number of quinoline-based compounds function as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[1][2]
4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a bespoke chemical intermediate designed for maximum synthetic utility. Each substituent serves a distinct and critical purpose:
-
Quinoline Core: The foundational pharmacophore.
-
4-Chloro Group: An excellent leaving group, positioned at a site highly activated for nucleophilic displacement. This serves as the primary reactive handle for introducing molecular diversity.[4][5]
-
3-Nitro Group: A powerful electron-withdrawing group that functions as the key activator for the 4-chloro position. Its strong resonance and inductive effects dramatically increase the electrophilicity of C4, making it highly susceptible to nucleophilic attack.[6][7] Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amine for subsequent chemical elaboration.[6]
-
6-Fluoro and 7-Methoxy Groups: These substituents are commonly employed in drug design to modulate the molecule's physicochemical properties. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, while the methoxy group can influence solubility and serve as a hydrogen bond acceptor.
This guide will dissect these features, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
While a dedicated experimental dataset for this specific molecule is not publicly available, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.[8][9]
Core Physicochemical Properties
The following table summarizes the calculated and estimated properties for 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.
| Property | Value | Source/Method |
| IUPAC Name | 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline | --- |
| Molecular Formula | C₁₀H₆ClFN₂O₃ | Calculation |
| Molecular Weight | 256.62 g/mol | Calculation |
| CAS Number | Not assigned | --- |
| Appearance | Expected to be a yellow to brown crystalline solid | Analog Comparison |
| Predicted XLogP3 | ~2.7 | Analog Comparison[8] |
| Monoisotopic Mass | 256.00035 Da | Calculation[8] |
Predicted Spectroscopic Data
Structural confirmation is paramount. The following spectroscopic signatures are predicted for this molecule.
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at C5 and C8. The proton at C2 will appear as a singlet further downfield (~8.8-9.2 ppm) due to the strong deshielding effects of the adjacent nitro group and ring nitrogen. Methoxy Protons: A sharp singlet integrating to 3H is expected around δ 3.9-4.1 ppm.[10] |
| ¹³C NMR | Ten distinct signals are expected for the ten carbon atoms in the molecule. The carbon bearing the nitro group (C3) and the carbon bearing the chloro group (C4) will be significantly shifted. |
| IR Spectroscopy | NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[11] C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region. Aromatic C=C/C=N: Multiple bands in the 1450-1620 cm⁻¹ region. C-O Stretch: A strong band around 1200-1280 cm⁻¹ for the aryl ether. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).[11] |
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}
Caption: Structure of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline.
Synthesis and Mechanistic Insights
The synthesis of such a multi-substituted quinoline requires a strategic, multi-step approach. A plausible and efficient route can be designed based on established quinoline syntheses, such as the Conrad-Limpach-Knorr synthesis, followed by sequential functionalization.[2][12] A logical pathway begins with a suitably substituted aniline.
The proposed workflow is as follows:
-
Cyclization: Reaction of 3-fluoro-4-methoxyaniline with a β-ketoester like diethyl malonate under thermal conditions to form the 4-hydroxy-quinolone core. This is a classic cyclocondensation reaction.
-
Nitration: Electrophilic nitration of the resulting quinolone. The electron-rich nature of the quinolone ring directs the incoming nitro group. The precise conditions (e.g., nitric acid in sulfuric acid) would need to be carefully controlled to achieve regioselectivity for the C3 position.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro group. This is typically achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which readily converts the quinolone tautomer to the chloroquinoline.
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary synthetic value of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline lies in its high reactivity towards nucleophiles at the C4 position. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[13][14]
Causality of Reactivity: Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the quinoline ring contains an electron-withdrawing nitrogen atom, which reduces the electron density of the carbocyclic ring. This effect is dramatically amplified by the presence of the 3-nitro group, one of the most powerful electron-withdrawing groups in organic chemistry.[6][7]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile (e.g., an amine, R-NH₂) attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 4-substituted quinoline product.
This high reactivity allows for the construction of diverse chemical libraries by varying the nucleophile, making it an ideal intermediate for structure-activity relationship (SAR) studies.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Applications in Medicinal Chemistry and Drug Discovery
The SNAr reactivity at the C4 position makes this molecule a premier building block for synthesizing targeted therapeutics, especially kinase inhibitors.[3] Many small-molecule kinase inhibitors feature a heterocyclic core (like quinoline) that anchors the molecule in the ATP-binding pocket of the kinase, often through a hydrogen bond to the "hinge region." A side chain, frequently attached via a nitrogen or oxygen linker, extends into other regions of the active site to confer potency and selectivity.
4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is perfectly poised for this role. The C4 position is the ideal attachment point for these side chains, which are typically introduced as amine nucleophiles in an SNAr reaction. The fluoro and methoxy groups on the "western" portion of the molecule can then be used to fine-tune interactions within the ATP binding site or improve drug-like properties.
Experimental Protocols
The following protocols are provided as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline
This protocol outlines the final chlorination step, assuming the precursor, 4-hydroxy-6-fluoro-7-methoxy-3-nitro-quinolone, has been synthesized.
-
Materials: 4-hydroxy-6-fluoro-7-methoxy-3-nitro-quinolone, phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic amount), toluene, saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-hydroxy-quinolone precursor (1.0 eq) and toluene (10 mL per gram of starting material).
-
Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the suspension.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure title compound.
-
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for reacting the title compound with a primary or secondary amine.
-
Materials: 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline, desired amine nucleophile (1.1 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve the title compound (1.0 eq) in the chosen solvent in a reaction vial.
-
Add the amine nucleophile (1.1 eq) followed by the base (DIPEA, 1.5 eq).
-
Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel chromatography or recrystallization to obtain the desired 4-amino-quinoline derivative.
-
Protocol 3: Analytical Characterization
Confirming the identity and purity of the synthesized material is a critical, self-validating step.
-
Sample Preparation for ¹H NMR: Accurately weigh 5-15 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10]
-
Purity Analysis by HPLC: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Perform serial dilutions and analyze using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the peak area percentage at a relevant UV wavelength (e.g., 254 nm).
Safety and Handling
4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a research chemical for which comprehensive toxicological data is not available. Based on its structure, which contains a chlorinated aromatic nitro-compound, appropriate precautions must be taken.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17]
-
Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline represents a sophisticated and highly valuable intermediate for drug discovery. Its architecture is deliberately designed to facilitate the rapid synthesis of diverse compound libraries through a robust nucleophilic aromatic substitution reaction. The powerful activation provided by the 3-nitro group on the 4-chloro leaving group, combined with the modulating effects of the fluoro and methoxy substituents, makes it an exemplary tool for professionals engaged in the development of next-generation targeted therapies, particularly in the realm of kinase inhibitors.
References
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. echemi.com [echemi.com]
